Tamra-peg4-nhs
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Overview
Description
Tamra-peg4-nhs is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. It is widely used in biochemical and biophysical research due to its ability to form stable ester bonds with primary amines, making it an excellent tool for labeling and tracking biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tamra-peg4-nhs is synthesized by reacting tetramethylrhodamine with a PEG4 linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically involves the following steps:
Activation of PEG4: The PEG4 linker is activated by reacting it with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Conjugation with TAMRA: The activated PEG4-NHS is then reacted with tetramethylrhodamine under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG4 and NHS are reacted in industrial reactors.
Purification: The product is purified using techniques like chromatography to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Tamra-peg4-nhs primarily undergoes substitution reactions due to the presence of the NHS ester group. It reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Major Products
The major product of the reaction between this compound and a primary amine is a fluorescently labeled biomolecule with a stable amide bond .
Scientific Research Applications
Tamra-peg4-nhs has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antibody-drug conjugates.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
Tamra-peg4-nhs exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group to form an amide bond, resulting in the covalent attachment of the fluorescent dye to the target molecule. This allows for the tracking and imaging of the labeled biomolecule in various applications .
Comparison with Similar Compounds
Similar Compounds
Tamra-peg4-azide: Another derivative of tetramethylrhodamine with an azide group instead of an NHS ester. It is used in click chemistry reactions.
Tamra-peg4-tetrazine: Contains a tetrazine group and is used for bioorthogonal labeling.
Tamra-peg4-biotin: Contains a biotin group and is used for biotinylation and subsequent affinity purification.
Uniqueness
Tamra-peg4-nhs is unique due to its NHS ester group, which allows for efficient and stable labeling of primary amines. This makes it particularly useful for labeling proteins and other biomolecules in a wide range of research applications .
Properties
Molecular Formula |
C41H50N4O12 |
---|---|
Molecular Weight |
790.9 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H22N2O3.C17H28N2O9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(20)18-5-7-25-9-11-27-13-12-26-10-8-24-6-4-17(23)28-19-15(21)2-3-16(19)22/h5-14H,1-4H3;2-13H2,1H3,(H,18,20) |
InChI Key |
ZYSSSSPFIIYLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
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